molecular formula C11H17N3 B1268323 1-[2-(Pyridin-4-yl)ethyl]piperazine CAS No. 53345-16-7

1-[2-(Pyridin-4-yl)ethyl]piperazine

Cat. No. B1268323
CAS RN: 53345-16-7
M. Wt: 191.27 g/mol
InChI Key: PXJMEKXBONLMNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "1-[2-(Pyridin-4-yl)ethyl]piperazine" derivatives and related compounds involves several key reactions, including nucleophilic substitution reactions and the use of potential tridentate ligands that lead to the formation of structurally diverse metal complexes. For instance, the synthesis of group 12 metal complexes with (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine showcases the versatility of such compounds in coordination chemistry (Purkait et al., 2017). Additionally, novel carbonylation reactions at a C−H bond in the piperazine ring have been reported, further demonstrating the compound's reactivity and potential for synthesis of complex molecules (Ishii et al., 1997).

Molecular Structure Analysis

The molecular structure of "1-[2-(Pyridin-4-yl)ethyl]piperazine" and its derivatives has been elucidated through various spectroscopic and crystallographic techniques. Studies have highlighted the importance of the piperazine nitrogen in coordination, leading to diverse metal complex structures. X-ray diffraction analysis, for instance, has provided insights into the geometry around metal centers in such complexes, revealing arrangements ranging from trigonal bipyramidal to square pyramidal and distorted octahedral environments (Purkait et al., 2017).

Chemical Reactions and Properties

"1-[2-(Pyridin-4-yl)ethyl]piperazine" participates in various chemical reactions, including carbonylation and complexation with metals, which underscore its chemical versatility. The compound's ability to undergo regioselective carbonylation at a C−H bond adjacent to a nitrogen atom substituted by a pyridine is particularly notable (Ishii et al., 1997).

Physical Properties Analysis

The physical properties of "1-[2-(Pyridin-4-yl)ethyl]piperazine" derivatives, such as solubility and crystallinity, are influenced by their molecular structure and the presence of functional groups. Studies on related compounds have highlighted the significance of structural features, like the piperazine ring conformation, on the compound's physical characteristics (Jiang & Lu, 2010).

Chemical Properties Analysis

The chemical properties of "1-[2-(Pyridin-4-yl)ethyl]piperazine," including its reactivity and interaction with other molecules, are key areas of interest. The compound's ability to form complex structures with metals and participate in unique chemical reactions such as carbonylation at a C−H bond showcases its reactive nature and potential for application in various chemical syntheses (Ishii et al., 1997).

Scientific Research Applications

Memory Enhancement in Mice

  • Synthesis and Memory Enhancement : A study by Li Ming-zhu (2008) focused on synthesizing a compound related to 1-[2-(Pyridin-4-yl)ethyl]piperazine and examining its effects on memory in mice. The research demonstrated that this compound positively affects memory ability in mice, as measured by swimming maze tests (Li Ming-zhu, 2008).

Learning and Memory Facilitation

  • Learning and Memory Enhancement : Another study by the same author in 2012 synthesized derivatives of 1-[2-(Pyridin-4-yl)ethyl]piperazine and tested their effects on learning and memory facilitation in mice. The study found significant improvement in learning and memory, as indicated by shortened arrival times and reduced errors in maze tests (Li Ming-zhu, 2012).

Medicinal Chemistry and Docking Studies

  • Docking Studies in Medicinal Chemistry : In 2019, V. Balaraju and colleagues conducted research on Piperazine-1-yl-1H-indazole derivatives, which play a crucial role in medicinal chemistry. This study involved synthesizing a novel compound related to 1-[2-(Pyridin-4-yl)ethyl]piperazine and presenting docking studies for this compound (V. Balaraju, S. Kalyani, & E. Laxminarayana, 2019).

Insecticidal Applications

  • Novel Insecticides Design : M. Cai et al. (2010) explored the use of a compound similar to 1-[2-(Pyridin-4-yl)ethyl]piperazine as a lead for new insecticides. The study involved designing and synthesizing derivatives for biological activities against the armyworm, indicating potential for agricultural applications (M. Cai et al., 2010).

Structural Analysis in Chemistry

  • Complex Formation and Structural Analysis : O. Prakash and colleagues (2014) synthesized complexes using a derivative of 1-[2-(Pyridin-4-yl)ethyl]piperazine, analyzing their structures with various spectroscopic techniques. The study contributes to the understanding of complex formations in chemistry (O. Prakash et al., 2014).

Potential in Anticonvulsant Applications

  • Anticonvulsant Agent Development : Research by Sabina Rybka and colleagues (2017) involved synthesizing derivatives of 1-[2-(Pyridin-4-yl)ethyl]piperazine and evaluating their anticonvulsant effects. The study identified compounds with potential as anticonvulsant agents, expanding the therapeutic applications of these compounds (Sabina Rybka et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements, including H302+H312+H332;H315;H319;H335 . Precautionary measures include P271;P261;P280 . It is recommended to store this compound at ambient temperature .

properties

IUPAC Name

1-(2-pyridin-4-ylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-4-12-5-2-11(1)3-8-14-9-6-13-7-10-14/h1-2,4-5,13H,3,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJMEKXBONLMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301296437
Record name 1-[2-(4-Pyridinyl)ethyl]piperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Pyridin-4-yl)ethyl]piperazine

CAS RN

53345-16-7
Record name 1-[2-(4-Pyridinyl)ethyl]piperazine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(4-Pyridinyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53345-16-7
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Synthesis routes and methods

Procedure details

To a melt of piperazine (15 g, 0.17 mol) heated to 105° C. was added dropwise 4-vinylpyridine (1.25 mL, 0.012 mol). After refluxing the reaction for 5.5 hours, it was cooled to room temperature and chromatographed to provide 0.92 g of the title compound.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step Two

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